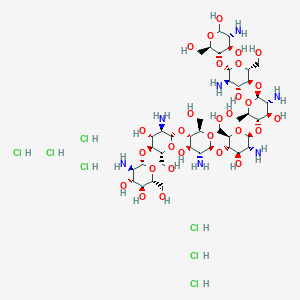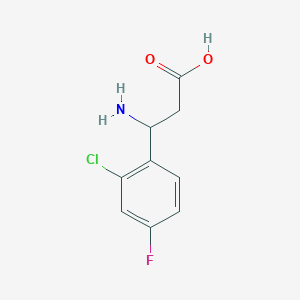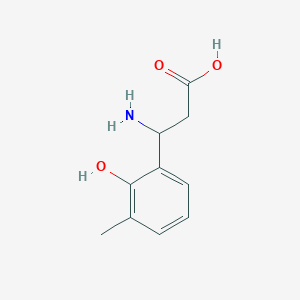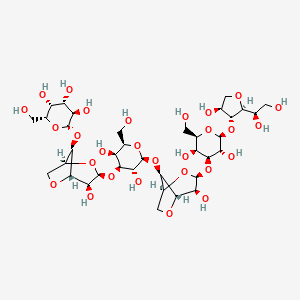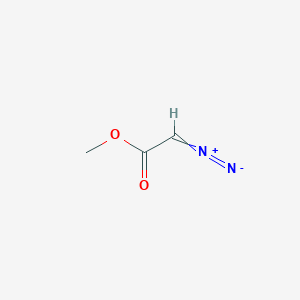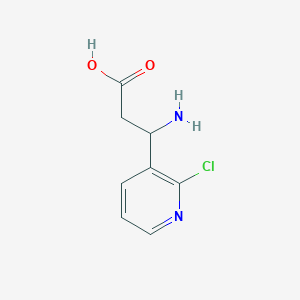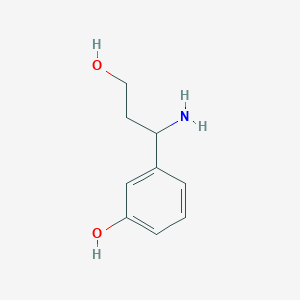
2-溴-5-(甲氧基甲基)吡啶
描述
The compound 2-Bromo-5-(methoxymethyl)pyridine is a brominated pyridine derivative with a methoxymethyl substituent at the fifth position. This structure is related to various pyridine derivatives that have been studied for their chemical properties and potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives often involves halogenated intermediates, which can undergo further chemical transformations. For instance, 5-Pyrimidylboronic acid and its derivatives can be synthesized through lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions, which could be a potential pathway for synthesizing related pyridine compounds . Similarly, the synthesis of 5-bromo-1-(bromoalkyl)-6-bromomethyl-2,4(1H,3H)-pyrimidinediones involves nucleophilic reactions that could be adapted for the synthesis of brominated pyridine derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a triazolobenzoxadiazocine derivative . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can also be used to predict structural parameters and vibrational frequencies, which are essential for understanding the molecular structure of 2-Bromo-5-(methoxymethyl)pyridine .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For example, 5-(bromomethyl)-1-pyrrolinium bromides can undergo rearrangement with alkoxides to afford functionalized piperidines . This indicates that bromomethyl groups in pyridine derivatives could similarly react under the right conditions. Additionally, the regiospecific allylic bromination of trihalo-alken-2-ones to synthesize brominated heterocycles suggests potential pathways for modifying the chemical structure of 2-Bromo-5-(methoxymethyl)pyridine10.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be characterized using spectroscopic methods such as FT-IR and NMR . Computational methods, including DFT, can predict vibrational frequencies and chemical shifts, providing insights into the electronic structure and reactivity of the compound . The study of 2-methoxy-3,5-dinitropyridine also highlights the impact of substituents on the pyridine ring's shape and reactivity, which is relevant for understanding the properties of 2-Bromo-5-(methoxymethyl)pyridine .
科学研究应用
抗病毒活性
2-溴-5-(甲氧基甲基)吡啶衍生物因其在抗病毒应用中的潜力而受到探索。例如,Hocková 等人 (2003) 对 2,4-二氨基嘧啶衍生物(包括 5-溴取代化合物)进行的一项研究表明,尽管它们对单纯疱疹病毒和巨细胞病毒等 DNA 病毒表现出较差的活性,但对细胞培养中的逆转录病毒复制表现出明显的抑制活性 (Hocková 等人,2003)。
光谱和光学性质
溴代吡啶化合物的紫外光谱和光学性质一直是研究的主题。例如,Vural 和 Kara (2017) 使用各种光谱方法(包括傅里叶变换红外和核磁共振光谱)分析了 5-溴-2-(三氟甲基)吡啶。这项研究提供了对这些化合物分子结构和行为的见解 (Vural & Kara, 2017)。
在天然生物碱合成中的应用
Baeza 等人 (2010) 探索了溴代吡啶衍生物在变豆碱 B 和脱氧变豆碱 B 等天然生物碱全合成中的应用。这项研究突出了该化合物在有机化学和药物开发领域的实用性 (Baeza 等人,2010)。
无环吡啶 C-核苷的合成
在 Hemel 等人的一项研究中 (1994),溴代吡啶衍生物用于合成无环吡啶 C-核苷。这项研究强调了该化合物在创建核苷类似物方面的重要性,核苷类似物在药物开发中具有重要意义 (Hemel 等人,1994)。
抗菌活性
另一个应用领域是抗菌剂的开发。例如,Bogdanowicz 等人 (2013) 从 2-溴-4-(吡咯烷-1-基)吡啶-3-腈合成了新型氰基吡啶衍生物,该衍生物对多种细菌表现出显着的抗菌活性 (Bogdanowicz 等人,2013)。
安全和危害
The safety information for 2-Bromo-5-(methoxymethyl)pyridine includes several hazard statements: H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
作用机制
Target of Action
2-Bromo-5-(methoxymethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, 2-Bromo-5-(methoxymethyl)pyridine interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 2-Bromo-5-(methoxymethyl)pyridine. This reaction allows for the formation of carbon–carbon bonds, which are crucial in the synthesis of various organic compounds .
Result of Action
The result of the action of 2-Bromo-5-(methoxymethyl)pyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of 2-Bromo-5-(methoxymethyl)pyridine can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate the presence of various functional groups . Additionally, the stability of the organoboron reagents used in the reaction can also influence the action of 2-Bromo-5-(methoxymethyl)pyridine .
属性
IUPAC Name |
2-bromo-5-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADQLKEISKNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693755 | |
| Record name | 2-Bromo-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
708273-70-5 | |
| Record name | 2-Bromo-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(methoxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

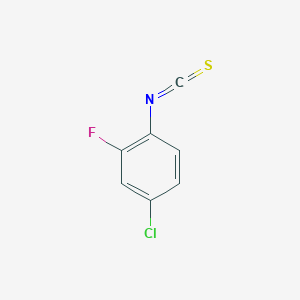
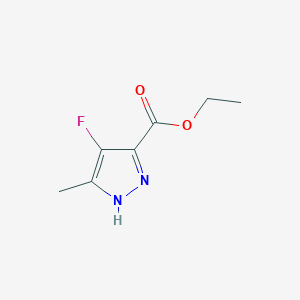

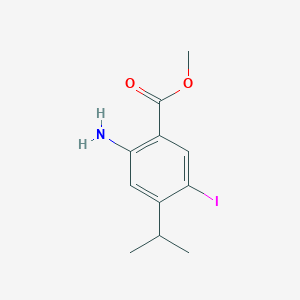
![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)
